molecular formula C17H14ClN3O3 B2673184 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide CAS No. 2034427-69-3

5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide

Cat. No.: B2673184
CAS No.: 2034427-69-3
M. Wt: 343.77
InChI Key: NSUVBFOQMUXOIF-UHFFFAOYSA-N
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Description

5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide is a synthetic small molecule featuring a benzamide core linked to a furyl-pyrazine methyl group. This molecular architecture, which incorporates chlorine and methoxy substituents, is of significant interest in medicinal chemistry and drug discovery research for the design and synthesis of novel bioactive compounds . The specific furan isomer present in this compound distinguishes it from closely related chemical structures and can impart unique physicochemical and binding properties . As a building block, this compound is valuable for exploring structure-activity relationships (SAR) in various biochemical contexts. Researchers can utilize it in the synthesis of more complex molecules or as a standard in analytical studies. Its molecular formula is C17H14ClN3O3 and it has a molecular weight of 343.76 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. All information provided is for informational purposes only.

Properties

IUPAC Name

5-chloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-23-14-5-4-11(18)9-12(14)17(22)21-10-13-16(20-7-6-19-13)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUVBFOQMUXOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide typically involves several key steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Furan Ring Introduction: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Chlorination: The chlorination of the benzamide moiety is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide in the presence of a base like potassium carbonate.

    Final Coupling: The final step involves coupling the pyrazine-furan intermediate with the chlorinated methoxybenzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the use of scalable catalysts, efficient separation techniques, and stringent quality control measures to ensure purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazine ring, leading to the formation of amine derivatives.

    Substitution: The chloro group on the benzamide moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the pyrazine ring.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: Used as a probe to study the interaction of pyrazine derivatives with biological macromolecules.

    Pharmaceutical Development: Potential lead compound for the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The pyrazine ring is known to interact with enzyme active sites, potentially inhibiting their activity. The furan ring may enhance binding affinity through additional interactions with the enzyme or receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide and analogous compounds:

Compound Name / ID Core Structure Substituents/Modifications Key Properties/Applications Reference
This compound (Target) Benzamide + pyrazine-furan - 5-Cl, 2-OCH₃ on benzamide
- Furan-2-yl on pyrazine
Potential pharmacological activity (exact target unspecified; structural features suggest kinase or receptor modulation).
BI75267 (5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2-methoxybenzamide) Benzamide + pyrazine-furan - Furan-3-yl instead of furan-2-yl on pyrazine Positional isomerism may alter electronic properties or target binding specificity.
Glibenclamide Sulfonylurea + benzamide - Cyclohexylurea sulfonyl group
- 5-Cl, 2-OCH₃ on benzamide
Antidiabetic (KATP channel inhibitor); low water solubility, polymorphic crystal forms.
5-(Alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides () Pyrazine-carboxamide - Alkylamino (C3–C7) at pyrazine 5-position
- 3-CF₃-phenyl group
Antimycobacterial activity; longer alkyl chains (e.g., hexyl) enhance potency.
Metoclopramide Impurity A () Benzamide + diethylaminoethyl - 4-Acetylamino, 5-Cl, 2-OCH₃ on benzamide
- Diethylaminoethyl side chain
Basic side chain increases solubility; dopamine D₂ receptor antagonism.
2-Chloro-N-(thiazolidinone)benzamide () Benzamide + thiazolidinone - Thiazolidinone ring with Z-configuration
- 3-Methoxy-4-propoxy substituent
Structural motif associated with kinase or antimicrobial activity.

Key Comparative Insights:

Substituent Positioning :

  • The furan-2-yl group in the target compound (vs. furan-3-yl in BI75267) may influence steric and electronic interactions with biological targets. For example, furan-2-yl’s orientation could enhance π-stacking with aromatic residues in enzymes or receptors .

The pyrazine-furan system in the target differs from glibenclamide’s sulfonylurea group, suggesting divergent mechanisms (e.g., antidiabetic vs. anticancer applications) .

Solubility and Pharmacokinetics: Like glibenclamide, the target compound’s low water solubility (inferred from structural analogs) may necessitate prodrug strategies or formulation enhancements . The absence of ionizable groups (e.g., metoclopramide’s diethylaminoethyl side chain) could limit solubility but improve blood-brain barrier penetration .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed pyrazine-furan intermediate with 5-chloro-2-methoxybenzoyl chloride, similar to methods described for BI75267 . In contrast, the alkylamino-pyrazine-carboxamides () require sequential alkylation and amidation steps .

Research Findings and Implications

  • Structural Optimization: The pyrazine-furan-benzamide scaffold balances lipophilicity (for membrane penetration) and polar functionality (for target engagement). This balance is absent in simpler benzamides like glibenclamide or more flexible alkylamino derivatives .
  • Activity Trends : In , longer alkyl chains (e.g., hexyl, heptyl) on pyrazine-carboxamides correlate with enhanced antimycobacterial activity. By contrast, the target compound’s rigid aromatic substituents may favor selectivity for eukaryotic targets (e.g., kinases or GPCRs) .
  • Positional Isomerism : The furan-2-yl vs. furan-3-yl distinction (BI75267 comparison) highlights the importance of substituent orientation in drug design, as seen in other heterocyclic systems (e.g., indole derivatives) .

Biological Activity

5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methoxybenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C14H13ClN4O2
Molecular Weight: 304.73 g/mol

The compound features a complex structure that includes a chloro-substituted benzamide, a furan ring, and a pyrazine moiety, which may contribute to its interactions with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Effects: The compound has shown promise in inhibiting cancer cell proliferation through multiple pathways.

Biological Activity Overview

Activity Type Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AnticancerInhibits proliferation of various cancer cell lines (e.g., breast, lung).
Enzyme InhibitionPotentially inhibits key metabolic enzymes involved in cancer metabolism.

Case Studies and Research Findings

  • Antimicrobial Properties:
    • A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL. This suggests potential for development as an antibacterial agent.
  • Anticancer Activity:
    • In vitro assays conducted on breast cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations of 20 µM after 48 hours. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity.
  • Enzyme Interaction:
    • The compound was tested for its ability to inhibit the enzyme dihydrofolate reductase (DHFR), a target for many anticancer drugs. Results indicated a competitive inhibition pattern with an IC50 value of 15 µM, suggesting its potential as a lead compound for further drug development.

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